molecular formula C7H10O3 B15300293 (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid

(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid

Cat. No.: B15300293
M. Wt: 142.15 g/mol
InChI Key: HGRIEJSTTLPMRU-NSCUHMNNSA-N
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Description

(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid is a synthetic α,β-unsaturated carboxylic acid characterized by a methyl-substituted oxetane ring conjugated to the prop-2-enoic acid backbone. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol (calculated from IUPAC name and standard atomic weights). The oxetane moiety introduces steric and electronic effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized in pharmaceutical and materials science research as a building block for drug candidates or functional polymers due to its rigid oxetane ring, which can enhance metabolic stability and solubility compared to linear substituents .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid

InChI

InChI=1S/C7H10O3/c1-7(4-10-5-7)3-2-6(8)9/h2-3H,4-5H2,1H3,(H,8,9)/b3-2+

InChI Key

HGRIEJSTTLPMRU-NSCUHMNNSA-N

Isomeric SMILES

CC1(COC1)/C=C/C(=O)O

Canonical SMILES

CC1(COC1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid typically involves the formation of the oxetane ring followed by the introduction of the propenoic acid group. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the propenoic acid moiety to its corresponding alcohol.

    Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized oxetane derivatives, reduced alcohols, and various substituted oxetane compounds.

Scientific Research Applications

(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The oxetane ring can interact with enzymes and receptors, leading to various biological effects. The propenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutents

Compounds with aromatic substituents on the prop-2-enoic acid backbone exhibit distinct physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ferulic acid 4-hydroxy-3-methoxyphenyl C₁₀H₁₀O₄ 194.18 Antioxidant, natural product
Caffeic acid 3,4-dihydroxyphenyl C₉H₈O₄ 180.16 Anti-inflammatory, plant-derived
(2E)-3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid 3-hydroxy-4-(trifluoromethyl)phenyl C₁₀H₇F₃O₃ 230.19 Enhanced lipophilicity (CF₃ group)
(2E)-3-(4-aminophenyl)prop-2-enoic acid 4-aminophenyl C₉H₉NO₂ 163.18 Potential bioactivity in amines

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity and stability but reduce solubility.
  • Hydroxyl groups (caffeic/ferulic acids) enhance hydrogen bonding and antioxidant activity .
  • The methyloxetane group in the target compound provides a balance between rigidity and solubility, absent in purely aromatic analogs.

Heterocyclic Derivatives

Heterocyclic substituents modulate electronic properties and binding affinity:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Notable Features References
(2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid 5-bromofuran-2-yl C₇H₅BrO₃ 217.02 Electrophilic bromine for cross-coupling
(2E)-3-(5-bromothiophen-2-yl)prop-2-enoic acid 5-bromothiophen-2-yl C₇H₅BrO₂S 241.09 Thiophene enhances π-stacking
(2E)-3-(1,3-oxazol-2-yl)prop-2-enoic acid 1,3-oxazol-2-yl C₆H₅NO₃ 139.11 Dual hydrogen-bonding sites

Key Observations :

  • Bromine in furan/thiophene derivatives () enables further functionalization via Suzuki coupling.
  • Oxetane in the target compound offers a saturated, oxygen-rich ring, contrasting with aromatic heterocycles (furan/thiophene), which may confer higher planarity and conjugation.

Key Observations :

  • Carbamoyl groups () introduce hydrogen-bonding capacity, useful in kinase inhibitors.
  • Sulfated derivatives () highlight metabolic pathways, contrasting with the target compound’s synthetic stability.
  • Esterification () improves membrane permeability but reduces acidity.

Research Findings and Trends

  • Synthetic Utility: The methyloxetane group in (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid is less sterically hindered than bicyclic systems (e.g., benzodioxol in ), enabling easier derivatization.
  • Biological Activity : While natural analogs like ferulic acid exhibit antioxidant properties, synthetic derivatives with oxetane or fluorinated groups () are prioritized in drug discovery for improved pharmacokinetics.
  • Crystallography : Hydrogen-bonding patterns in analogs (e.g., oxazole derivative ) differ significantly from the target compound, as oxetane’s tetrahedral geometry disrupts planar aggregation .

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